2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Overview
Description
Cabagin is a compound used in stomach medicines. It is designed to alleviate various gastrointestinal symptoms, including stomach distress, gastrasthenia, stomachache, heartburn, and indigestion . One of its key ingredients is Methylmethionine Sulfonium Chloride (MMSC) , which plays a crucial role in improving gastric function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes for Cabagin are proprietary, but it is formulated as a tablet containing several active ingredients. These ingredients work synergistically to address stomach-related issues.
Industrial Production Methods: Details regarding industrial-scale production methods are not publicly available. pharmaceutical companies typically optimize production processes to ensure consistent quality and efficacy.
Chemical Reactions Analysis
Cabagin does not undergo significant chemical reactions within the body. Instead, it acts as a combination of various compounds to provide relief from gastrointestinal discomfort. Some common reagents used in its formulation include sodium bicarbonate, magnesium carbonate, and precipitated calcium carbonate.
Scientific Research Applications
Chemistry and Biology: While Cabagin primarily serves as an over-the-counter remedy, its scientific research applications are limited. Researchers may study its individual components (such as MMSC) to understand their effects on gastric function.
Medicine and Industry: Cabagin’s primary application lies in clinical practice, where it helps manage symptoms related to stomach upset, overeating, and indigestion. it is not extensively studied in research laboratories.
Mechanism of Action
Cabagin’s mechanism of action involves multiple components:
- Other ingredients: Assist in digestion and alleviate discomfort.
MMSC: Enhances gastric movements and promotes healthy digestion.
Perilla Herb: Supports overall stomach function.
Comparison with Similar Compounds
Cabagin’s uniqueness lies in its combination of ingredients. it is essential to note that it is not a widely researched compound. Similar over-the-counter remedies include antacids, gastrointestinal analgesics, and antispasmodics.
Properties
IUPAC Name |
2-(2-iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-13(2)11(14)7-8-6-9(15-3)4-5-10(8)12/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNOFYYFRXRROA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=C(C=CC(=C1)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554522 | |
Record name | 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99540-20-2 | |
Record name | 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90554522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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